Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17910031
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-3-4-7-5-6-8(10-7)9(11)12-2;/h3,7-8,10H,1,4-6H2,2H3;1H/t7?,8-;/m0./s1 |
| Standard InChI Key | PPEXVRFXUPBJKZ-MTICXXPYSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCC(N1)CC=C.Cl |
| Canonical SMILES | COC(=O)C1CCC(N1)CC=C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrrolidine ring with stereochemical specificity at the C2 position (S-configuration). The 5-allyl substituent introduces unsaturation, while the methyl ester at C2 enhances reactivity for further derivatization. The hydrochloride salt improves stability and solubility in polar solvents . Key structural identifiers include:
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IUPAC Name: Methyl (2S)-5-prop-2-enylpyrrolidine-2-carboxylate hydrochloride
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SMILES: COC(=O)[C@@H]1CCC(N1)CC=C.Cl
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.68 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 | |
| Exact Mass | 205.0869564 Da | |
| Storage Temperature | 2–8°C | |
| Solubility | Soluble in DMSO, MeOH |
The compound’s crystalline form (white to yellow solid) and high purity (≥95%) make it suitable for precise synthetic applications .
Synthesis and Manufacturing
Synthetic Routes
Methyl (2S)-5-allylpyrrolidine-2-carboxylate hydrochloride is synthesized via multi-step routes involving:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of allyl-substituted ketones .
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Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
A notable method employs C(sp³)-H activation for stereoselective allylation, achieving high enantiomeric excess (>99.5%) . This approach reduces byproducts and improves yield compared to traditional Grignard or cuprate additions .
Optimization Strategies
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Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization .
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Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance allylation efficiency .
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Protection/Deprotection: Boc (tert-butyloxycarbonyl) groups are used to protect amines during synthesis .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound is a precursor in synthesizing αvβ3 integrin-targeting probes for near-infrared (NIR) optical imaging. For example, it was utilized in the synthesis of DA364, a fluorescent RGD peptide conjugate for tumor detection .
Catalysis and Chiral Chemistry
Its rigid pyrrolidine scaffold serves as a ligand in asymmetric catalysis. For instance, it modifies titanium complexes for anti-Markovnikov hydroamination of alkynes .
Material Science
Functionalized pyrrolidines derived from this compound are explored in polymer chemistry for designing pH-responsive hydrogels .
| Hazard | Risk Statement | Source |
|---|---|---|
| Skin Irritation | Causes severe skin irritation | |
| Eye Damage | Causes serious eye damage | |
| Respiratory Toxicity | Harmful if inhaled |
Protective Measures
Future Directions and Research Gaps
unexplored Synthetic Applications
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Peptide Mimetics: Leveraging the pyrrolidine scaffold for constrained peptidomimetics in drug discovery.
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Cross-Coupling Reactions: Exploring Pd-mediated couplings for diversifying the allyl group.
Toxicity Profiling
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In Vivo Studies: Limited data on chronic exposure necessitates further toxicological evaluation.
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